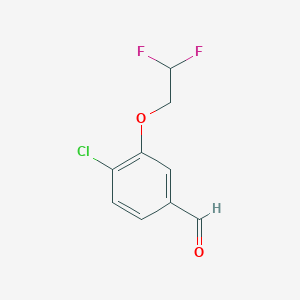
5-(But-3-en-1-yloxy)-2-fluoropyridine
Descripción general
Descripción
5-(But-3-en-1-yloxy)-2-fluoropyridine is a heterocyclic compound that has been widely studied for its potential applications in various scientific fields. Its structure consists of a five-membered ring with a but-3-en-1-yloxy group attached to the nitrogen atom and a fluorine atom attached to the pyridine ring. This compound has been used in a variety of research studies, ranging from organic synthesis to biochemistry and pharmacology.
Aplicaciones Científicas De Investigación
Medical Imaging and Radiopharmaceuticals
- Positron Emission Tomography (PET) Imaging: 5-(But-3-en-1-yloxy)-2-fluoropyridine derivatives, such as fluoropyridines, play a significant role in PET imaging. These compounds, particularly fluorine-18 labeled fluoropyridines, are used due to their stability and suitability in in vivo imaging, contributing to more accurate and detailed medical diagnostics (Carroll, Nairne, & Woodcraft, 2007).
- Radiosynthesis for Labeling of Peptides and Proteins: Compounds like 1-[3-(2-[18F]fluoropyridin-3-yloxy)propyl] pyrrole-2,5-dione, derived from fluoropyridines, have been designed for the prosthetic labeling of peptides and proteins. This allows for targeted imaging and tracking of specific biological molecules, enhancing the understanding of biochemical processes and disease pathology (de Bruin et al., 2005).
Chemical Synthesis and Drug Development
- Functionalization in Organic Synthesis: 5-(But-3-en-1-yloxy)-2-fluoropyridine and its derivatives are used in organic synthesis for functionalization purposes. For example, the chemoselective amination of fluoropyridines demonstrates their utility in creating diverse chemical structures, which can be foundational in drug development (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
- Synthesis of Novel Compounds: The creation of new chemical entities from fluoropyridine derivatives is an ongoing research area. For instance, the N-arylation of pyrazoles using fluoropyridines has been explored, showcasing the versatility of these compounds in generating novel molecules with potential therapeutic applications (Guillou et al., 2010).
Herbicide Development
- Agricultural Applications: 5-(But-3-en-1-yloxy)-2-fluoropyridine derivatives have been explored in the development of herbicides. Research into compounds like 5-chloro-3-fluorophenoxypyridines with oxadiazole rings shows potential for creating effective herbicides that are safe for crops, indicating the compound's utility beyond medical applications (Tajik & Dadras, 2011).
Propiedades
IUPAC Name |
5-but-3-enoxy-2-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO/c1-2-3-6-12-8-4-5-9(10)11-7-8/h2,4-5,7H,1,3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNSFAUDCMJVQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCOC1=CN=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(But-3-en-1-yloxy)-2-fluoropyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![D-Alanine, 1-[(1,1-dimethylethoxy)carbonyl]-D-prolyl-](/img/structure/B1411863.png)



![4-(2,2-Difluorobenzo[1,3]dioxol-5-yl)-benzaldehyde](/img/structure/B1411870.png)


![3-[2-(2,2,2-Trifluoroethoxy)-phenoxy]-propylamine](/img/structure/B1411875.png)
![1-[3-Bromo-2-(2,2-difluoropropoxy)phenyl]ethylamine](/img/structure/B1411877.png)




![{[(2S,4S)-4-fluoro-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine dihydrochloride](/img/structure/B1411886.png)